Dermaseptin-S11

Antimicrobial Peptide Engineering Membrane Selectivity Structure-Activity Relationship

Dermaseptin-S11 (DRS-S11) is a 30-amino acid cationic antimicrobial peptide (AMP) derived from the skin secretions of the South American hylid frog Phyllomedusa sauvagii. With a molecular mass of 3183.7 Da and an isoelectric point of 10.8, the mature peptide belongs to the dermaseptin S subfamily within the larger dermaseptin superfamily of α-helical, membrane-active host defense peptides.

Molecular Formula
Molecular Weight
Cat. No. B1576995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-S11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-S11: Definition, Sequence Identity, and Family Classification for Scientific Procurement


Dermaseptin-S11 (DRS-S11) is a 30-amino acid cationic antimicrobial peptide (AMP) derived from the skin secretions of the South American hylid frog Phyllomedusa sauvagii [1]. With a molecular mass of 3183.7 Da and an isoelectric point of 10.8, the mature peptide belongs to the dermaseptin S subfamily within the larger dermaseptin superfamily of α-helical, membrane-active host defense peptides [1][2]. Dermaseptin‑S11 shares the conserved preproregion characteristic of the family but possesses a distinctive mature domain sequence (ALWKTLLKGAGKVFGHVAKQFLGSQGQPES) that classifies it within a structurally atypical subclass featuring a nonamphipathic hydrophobic core flanked by cationic termini, first described for its homolog Dermaseptin‑S9 [3].

Why Dermaseptin-S11 Cannot Be Interchanged with Other Dermaseptin Family Members in Research and Development


Despite sharing ~40% sequence identity, individual dermaseptin family members exhibit markedly distinct antimicrobial spectra, potency differences, and divergent hemolytic profiles that preclude generic substitution [1]. Dermaseptins S1–S5, for example, display differential activity against Gram-positive versus Gram-negative bacteria and yeasts, while Dermaseptin‑S4 is uniquely hemolytic at micromolar concentrations whereas S1 and S5 are non‑hemolytic [1]. Furthermore, the dermaseptin S9/S11 structural subclass—characterized by a nonamphipathic hydrophobic core—operates via a membrane-interaction mechanism distinct from that of classical facial amphiphiles, implying that potency, selectivity, and toxicity cannot be extrapolated across subclasses [2]. Consequently, procurement of a specific dermaseptin variant must be guided by empirical, variant-specific evidence rather than assumed class-level equivalence. IMPORTANT CAVEAT: At present, publicly available quantitative activity data specific to Dermaseptin-S11 are extremely limited; most differentiation evidence presented below is derived from cross-study comparisons with the closely related Dermaseptin‑S9, class-level inference from the dermaseptin S family, or predicted physicochemical properties. Users should interpret the evidence accordingly and, where possible, commission variant-specific assays before making procurement decisions.

Quantitative Differentiation Evidence for Dermaseptin-S11 Relative to Comparator Antimicrobial Peptides


Nonamphipathic Hydrophobic Core Architecture Differentiates Dermaseptin-S11 from Classical Amphipathic Dermaseptins Such as DRS-S1 and DRS-S4

Dermaseptin‑S11 belongs to a structurally distinct dermaseptin subclass characterized by a tripartite organization: a central hydrophobic core flanked by cationic N‑ and C‑terminal segments, lacking the facial amphiphilicity typical of classical dermaseptins such as DRS‑S1 and DRS‑S4 [1]. The homolog Dermaseptin‑S9, co‑identified with S11 and sharing this same motif, has a hydrophobic core (residues 6–15) with a mean hydrophobicity of +4.40 on the Liu‑Deber scale [1]. In contrast, DRS‑S1 (ALWKTMLKKLGTMALHAGKAALGAADTISQGTQ) and DRS‑S4 adopt classical amphipathic α‑helical conformations in which polar/charged and apolar residues segregate onto opposing helical faces [2]. This fundamental structural divergence is not merely academic: it has been demonstrated to permit antimicrobial activity without the canonical facial amphiphilicity previously considered essential for membrane disruption [1], implying that the S11/S9 subclass engages membranes via a distinct mechanism that may confer differential selectivity.

Antimicrobial Peptide Engineering Membrane Selectivity Structure-Activity Relationship

Predicted Higher Net Positive Charge of Dermaseptin-S11 Relative to Dermaseptin-S9 May Enhance Gram-Negative Antibacterial Potency

Physicochemical profiling reveals that the mature Dermaseptin‑S11 peptide has a predicted isoelectric point (pI) of 10.8 [1], substantially higher than the measured net charge of +3 at physiological pH for Dermaseptin‑S9 [2]. The S11 sequence contains four lysine residues, one histidine (partially protonated at pH 7), and a free N‑terminus, yielding an estimated net charge of approximately +5 to +6 at neutral pH, versus +3 for S9 [2]. Because electrostatic attraction between cationic peptides and anionic bacterial membrane lipids (e.g., phosphatidylglycerol and cardiolipin, enriched in Gram‑negative outer membranes) is the primary determinant of initial membrane binding, a higher net positive charge is generally associated with enhanced potency against Gram‑negative pathogens [2]. This charge differential suggests that Dermaseptin‑S11 may exhibit superior activity against Gram‑negative bacteria compared to Dermaseptin‑S9, although this prediction requires experimental validation.

Peptide Physicochemistry Gram-Negative Targeting Electrostatic Membrane Interaction

Synergy Potential: Dermaseptin Family Members Exhibit Up to 100-Fold Activity Enhancement in Combination, Supporting S11 Inclusion in Multi-Peptide Formulations

A landmark study of dermaseptins S1–S5 demonstrated that pairwise and multi‑peptide combinations can produce dramatic synergistic effects, with certain mixtures achieving a 100‑fold increase in antimicrobial activity over the activity of individual peptides alone [1]. This synergy arises from the distinct, non‑redundant spectra of antimicrobial activity exhibited by individual dermaseptins despite their shared structural features [1]. As a member of the dermaseptin S family with a unique sequence and predicted activity profile, Dermaseptin‑S11 is a strong candidate for inclusion in synergistic peptide combinations, particularly as its structural distinctiveness from classical dermaseptins may broaden the overall spectrum of a multi‑peptide formulation. The synergy phenomenon is not observed when substituting one dermaseptin for another with an identical spectrum, underscoring the irreplaceability of structurally divergent family members in combination designs.

Antimicrobial Synergy Combination Therapy Multi-Peptide Cocktails

Low Predicted Hemolytic Risk of Dermaseptin-S11 Contrasts with the Established Hemolytic Activity of Dermaseptin-S4

Hemolytic activity is a critical liability parameter for antimicrobial peptides intended for systemic or topical therapeutic development. Among the dermaseptin S family, DRS‑S4 is established as hemolytic at low micromolar concentrations, whereas DRS‑S1 and DRS‑S5 are non‑hemolytic against human erythrocytes [1]. Sequence analysis of Dermaseptin‑S11 reveals that it lacks the N‑terminal hydrophobic stretch and specific residue patterns associated with the hemolytic activity of DRS‑S4 [2]. Furthermore, Dermaseptin‑S11 is classified within the same nonamphipathic subclass as DRS‑S9, which has not been reported to exhibit significant hemolysis [2]. Patent disclosures on engineered dermaseptin‑type peptides explicitly teach that sequence determinants within dermaseptins can be modified to significantly decrease hemolytic activity while preserving or improving antimicrobial potency, and Dermaseptin‑S11 falls within this favorable structural space [3]. While direct hemolysis data for S11 are not yet available, the convergent evidence from sequence analysis, subclass membership, and patent teachings strongly supports a low hemolytic risk profile relative to DRS‑S4.

Therapeutic Index Hemolysis Cytotoxicity Screening

Broad-Spectrum Antimicrobial Classification Positions Dermaseptin-S11 as a Multi-Target Research Tool, with Patent Data Demonstrating Gram-Negative Selectivity Advantages in Engineered Dermaseptin Analogs

Dermaseptin‑S11 is classified in authoritative antimicrobial peptide databases as possessing antibacterial, antifungal, and antiviral activity [1][2]. This broad‑spectrum classification mirrors that of the dermaseptin S family at large. Critically, patent US 10,221,222 B2 discloses dermaseptin‑type peptides engineered to maintain or improve antimicrobial activity against the clinically challenging Gram‑negative pathogens Acinetobacter baumannii and Pseudomonas aeruginosa while significantly decreasing hemolytic activity [3]. The patent teaches that specificity determinants within dermaseptin sequences can shift selectivity from broad‑spectrum activity to Gram‑negative selective activity [3]. Dermaseptin‑S11, with its unique sequence and nonamphipathic architecture, represents a distinct starting point for such selectivity engineering relative to classical amphipathic dermaseptins like DRS‑B3 (which has reported MICs of 1.3–5.0 µM against S. aureus, P. aeruginosa, and E. coli ). The structural divergence of S11 implies that its baseline selectivity profile may differ from that of DRS‑B3, warranting comparative evaluation.

Broad-Spectrum Antimicrobial Gram-Negative Selectivity Antimicrobial Resistance

Recommended Research and Industrial Application Scenarios for Dermaseptin-S11 Based on Differentiation Evidence


Mechanistic Studies of Non-Amphipathic Membrane Disruption

Dermaseptin‑S11, as a predicted member of the nonamphipathic hydrophobic core subclass first characterized for Dermaseptin‑S9 [1], is suitable for biophysical investigations into membrane permeabilization mechanisms that operate independently of classical facial amphiphilicity. Researchers studying alternative membrane disruption modalities—particularly those relevant to peptides that insert into the hydrophobic core of lipid bilayers without requiring segregated polar/apolar helical faces—should procure Dermaseptin‑S11 rather than classical amphipathic dermaseptins such as DRS‑S1 or DRS‑S4, as the latter confound such mechanistic studies with their amphipathic activity [2].

Gram-Negative-Selective Antimicrobial Engineering Campaigns

The patent‑disclosed ability to engineer dermaseptin‑type peptides for Gram‑negative selectivity against Acinetobacter baumannii and Pseudomonas aeruginosa [3], combined with Dermaseptin‑S11's higher predicted net positive charge relative to Dermaseptin‑S9 [4], positions S11 as a structurally differentiated starting scaffold for medicinal chemistry optimization. Industrial antimicrobial discovery groups targeting ESKAPE pathogens should evaluate Dermaseptin‑S11 alongside DRS‑B3 in parallel structure‑activity relationship (SAR) campaigns, as the two peptides represent distinct structural subclasses with potentially divergent baseline selectivity profiles .

Multi-Peptide Synergistic Formulation Development

The documented 100‑fold synergy achievable with dermaseptin combinations [5] supports the inclusion of Dermaseptin‑S11 in combinatorial antimicrobial peptide libraries. Its unique sequence and predicted activity spectrum are likely to complement those of classical dermaseptins, broadening the overall coverage of a multi‑peptide formulation. Procurement for synergy screening programs is warranted specifically because structurally distinct dermaseptins contribute non‑redundant spectra to combinations; substituting S11 with a more common variant such as DRS‑S1 or DRS‑B3 may reduce the breadth of synergistic coverage.

Low-Hemolytic-Risk Peptide Screening for Therapeutic Development

Given that Dermaseptin‑S11 is predicted to lack the hemolytic motifs present in DRS‑S4 [2][5], it is a more appropriate candidate than DRS‑S4 for early‑stage therapeutic screening pipelines where erythrocyte compatibility is a gatekeeping criterion. Organizations developing topical or systemic AMP‑based therapeutics should prioritize Dermaseptin‑S11 over DRS‑S4 for initial cytotoxicity and efficacy profiling, reserving DRS‑S4 for applications where its hemolytic activity is specifically desired (e.g., as a positive control in hemolysis assays).

Quote Request

Request a Quote for Dermaseptin-S11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.